MMT-Hexylaminolinker Phosphoramidite

Overview

Description

MMT-Hexylaminolinker Phosphoramidite is a cleavable linker . It can be used to synthesize oligonucleotide gapmers or other nucleic acid molecules .

Synthesis Analysis

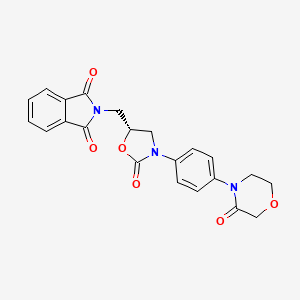

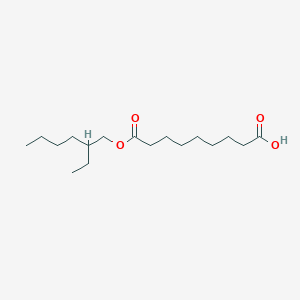

Phosphoramidites, such as MMT-Hexylaminolinker Phosphoramidite, are building blocks used in the chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .Molecular Structure Analysis

The empirical formula of MMT-Hexylaminolinker Phosphoramidite is C35H48N3O3P . Its molecular weight is 589.75 .Chemical Reactions Analysis

MMT-Hexylaminolinker Phosphoramidite can be used to prepare branched compounds for use in nucleic acid detection and analysis reactions as well as synthesis .Physical And Chemical Properties Analysis

MMT-Hexylaminolinker Phosphoramidite appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications

Oligonucleotide Functionalization

MMT-Hexylaminolinker Phosphoramidite is used to introduce a primary amino group into an oligonucleotide . This allows for the attachment of a variety of products to the oligonucleotide .

Affinity Chromatography

The longer carbon chain linkers, such as those in MMT-Hexylaminolinker Phosphoramidite, are used in affinity chromatography. In this application, the oligonucleotide must be adequately spaced from the surface .

Fluorescent Tagging

MMT-Hexylaminolinker Phosphoramidite is used for labeling with biotin or fluorescent tags. The longer carbon chain linkers prevent interaction with the oligonucleotide or the duplex it forms, which may quench some of the fluorescence .

Surface Functionalization

MMT-Hexylaminolinker Phosphoramidite can be used for the functionalization of surfaces with synthetic oligonucleotides .

Automated Synthesizers

This compound is designed for use in automated synthesizers to functionalize the 5’-terminus of a target oligonucleotide .

Conjugation

The primary amine introduced by MMT-Hexylaminolinker Phosphoramidite can be used to attach a variety of products to the oligonucleotide .

Mechanism of Action

Target of Action

MMT-Hexylaminolinker Phosphoramidite, also known as N-MMT-C6 Amino Modifier, is primarily used in the synthesis of oligonucleotide gapmers or other nucleic acid molecules . Its primary targets are the nucleic acid sequences that the oligonucleotide gapmers are designed to bind to.

Mode of Action

The compound acts as a cleavable linker . It is incorporated into the oligonucleotide during synthesis and provides a site that can be cleaved to release the oligonucleotide from the solid support. This is a crucial step in the synthesis of oligonucleotides.

Action Environment

The action of MMT-Hexylaminolinker Phosphoramidite is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of oligonucleotide synthesis. The stability of the compound is also an important consideration, with storage typically recommended at -20°C .

properties

IUPAC Name |

3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBANXOPIYSVPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMT-Hexylaminolinker Phosphoramidite | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)